N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring three distinct pharmacophores: a benzo[d]thiazole, a thiazole, and a pyrazine carboxamide. The benzo[d]thiazole moiety is linked to the thiazole ring via a 2-amino-2-oxoethyl bridge, while the pyrazine-2-carboxamide group is attached to the thiazole’s 2-position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate significant biological activities, such as antiviral, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXLPBNUITIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is the COX-1 enzyme. This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation.
Mode of Action
This compound interacts with its target, the COX-1 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway. By inhibiting the COX-1 enzyme, it prevents the production of prostaglandins, which are key mediators of inflammation and pain.
Result of Action
The inhibition of the COX-1 enzyme by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins, influencing biochemical reactions
Biological Activity
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural complexity arises from the combination of thiazole and benzothiazole rings, which are known for enhancing biological activity through targeted interactions with biological molecules.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at concentrations as low as 1.6 mg/mL .
| Compound | Target Bacteria | Inhibition Concentration (mg/mL) |
|---|---|---|
| Compound 7 | E. coli | 1.6 |
| Compound 7 | S. aureus | 1.6 |
| Compound 7 | B. subtilis | 0.833 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been documented in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against leukemia cell lines and solid tumor-derived cell lines. The mechanisms often involve the induction of oxidative stress in cancer cells .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, benzothiazole derivatives have exhibited anti-inflammatory effects. Research indicated that these compounds can inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways .
Case Studies
- Synthesis and Testing : A study synthesized several benzothiazole derivatives and assessed their biological activities. Among them, one compound demonstrated potent inhibitory action against the pro-inflammatory enzyme 5-lipoxygenase (LO), with an IC50 value in the sub-micromolar range .
- Antiviral Activity : Another investigation focused on benzoisothiazoles as potential antiviral agents, revealing that structural modifications could enhance anti-HIV activity, although the exact mechanisms remain to be fully elucidated .
Comparison with Similar Compounds
Key Observations :
- Replacement of the thiazole’s 4-pyridinyl group (as in ) with a benzothiazole enhances π-π stacking interactions, critical for DNA intercalation or kinase inhibition .
Physicochemical Properties
Notes:
Key Findings :
- Piperazine-triazole hybrids (e.g., ) show moderate anticancer activity, likely due to kinase inhibition or DNA damage responses.
- Indole-substituted analogs (e.g., ) exhibit potent antiviral effects, suggesting the target compound’s indole-free structure may prioritize different therapeutic pathways.
Structure-Activity Relationships (SAR)
Benzothiazole Modifications :
- Nitro or chloro substituents on the benzothiazole (e.g., ) enhance antimicrobial activity by increasing electrophilicity and target binding .
- Unsubstituted benzothiazole (as in the target compound) is associated with broader-spectrum activity but lower potency .
Linker Flexibility :
- Rigid triazole linkers (e.g., ) improve metabolic stability but reduce conformational adaptability for target binding.
- The target compound’s flexible 2-oxoethyl linker may enhance interaction with flexible binding pockets in enzymes .
Pyrazine Carboxamide Role :
- Pyrazine derivatives with electron-withdrawing groups (e.g., carboxamide) exhibit improved cellular uptake and kinase inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reacting pyrazine-2-carboxylic acid derivatives with thiazole-amine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones (e.g., bromoacetophenone) in ethanol under reflux .
- Purification : Recrystallization from ethanol or methanol, with yields typically ranging from 45% to 66% depending on reaction optimization .
- Characterization : Confirmed via IR (C=O stretch at ~1628 cm⁻¹), ¹H/¹³C NMR (δ 8.5–9.0 ppm for pyrazine protons), and LC-MS .
Q. How is the compound’s structural integrity validated during synthesis?
- Analytical techniques :
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups critical to the core structure .
- NMR spectroscopy : Distinguishes aromatic protons (thiazole and pyrazine rings) and confirms regioselectivity of substitutions .
- Mass spectrometry : Validates molecular weight (e.g., m/z ~493 for C₂₄H₂₃N₅O₃S₂) and detects impurities .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound, given conflicting reports on reaction efficiency?
- Contradiction analysis : Discrepancies in yields (e.g., 45% vs. 66%) arise from:
- Catalyst selection : Use of NaH vs. DCC for amide coupling, with NaH improving steric accessibility for bulky intermediates .
- Solvent polarity : Ethanol vs. DMF alters reaction kinetics; polar aprotic solvents enhance cyclization but may reduce selectivity .
- Methodological refinement :
- Stepwise temperature control : Gradual heating (60°C → reflux) minimizes side reactions during thiazole formation .
- Column chromatography : Essential for isolating pure products when recrystallization fails due to polymorphic variability .
Q. How does the compound’s thiazole-pyrazine scaffold influence its biological activity, particularly in anticancer assays?
- Mechanistic insights :
- Hec1 inhibition : The pyrazine carboxamide group disrupts Hec1-Nek2 protein interactions, inducing apoptosis in breast cancer cells (GI₅₀ = 14.29–73.65 nM) .
- Synergy with thiazole : The thiazole moiety enhances membrane permeability and metabolic stability, as shown in pharmacokinetic studies .
- Experimental design :
- In vitro assays : Use MTT or SRB protocols on MCF-7/MDA-MB-231 cells, with IC₅₀ calculations normalized to controls .
- In vivo models : Xenograft studies in mice (e.g., 20 mg/kg oral dosing) monitor tumor regression without significant toxicity .
Q. How can researchers reconcile discrepancies in reported biological activity across studies?
- Data interpretation :
- Cell line variability : Activity differences (e.g., GI₅₀ in MCF-7 vs. resistant lines) may reflect P-glycoprotein expression levels .
- Assay conditions : Varying serum concentrations or incubation times alter compound bioavailability .
- Validation steps :
- Dose-response curves : Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS) .
- Comparative studies : Cross-test with structurally analogous compounds (e.g., Dasatinib derivatives) to isolate scaffold-specific effects .
Methodological Challenges and Solutions
Q. What are the pitfalls in characterizing hydrazine-linked intermediates during synthesis?
- Common issues :
- Tautomerism : Hydrazine derivatives (e.g., 2-(benzo[d]thiazol-2-yl)hydrazinecarbothioamide) exhibit keto-enol tautomerism, complicating NMR interpretation .
- Oxidative degradation : Hydrazine intermediates are light-sensitive; store under N₂ and use amber vials .
- Solutions :
- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in tautomeric mixtures .
- HPLC purity checks : Ensure >95% purity before proceeding to biological assays .
Q. How to design SAR studies for this compound’s derivatives?
- Key modifications :
- Pyrazine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance Hec1 binding affinity .
- Thiazole functionalization : Replace the benzothiazole ring with imidazoles to assess impact on solubility .
- Screening workflow :
- Molecular docking : Prioritize derivatives with high docking scores against Hec1 (PDB: 2ATA) .
- ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to filter candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
